Cas no 2059966-64-0 (2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)

2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-cyclopropyl-5,6,7,8-tetrahydro-
- 2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid
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- MDL: MFCD30498517
- インチ: 1S/C11H14N2O2/c14-11(15)10-9(7-4-5-7)12-8-3-1-2-6-13(8)10/h7H,1-6H2,(H,14,15)
- InChIKey: GIPWDVCMAQMKHW-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C3CC3)=C(C(O)=O)N1CCCC2
2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336667-1.0g |
2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2059966-64-0 | 95.0% | 1.0g |
$1414.0 | 2025-03-18 | |
Enamine | EN300-336667-2.5g |
2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2059966-64-0 | 95.0% | 2.5g |
$2771.0 | 2025-03-18 | |
Enamine | EN300-336667-1g |
2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2059966-64-0 | 1g |
$1414.0 | 2023-09-03 | ||
Enamine | EN300-336667-0.1g |
2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2059966-64-0 | 95.0% | 0.1g |
$1244.0 | 2025-03-18 | |
Enamine | EN300-336667-5.0g |
2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2059966-64-0 | 95.0% | 5.0g |
$4102.0 | 2025-03-18 | |
Enamine | EN300-336667-0.25g |
2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2059966-64-0 | 95.0% | 0.25g |
$1300.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056926-1g |
2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2059966-64-0 | 95% | 1g |
¥6951.0 | 2023-03-11 | |
Enamine | EN300-336667-10g |
2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2059966-64-0 | 10g |
$6082.0 | 2023-09-03 | ||
Enamine | EN300-336667-0.05g |
2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2059966-64-0 | 95.0% | 0.05g |
$1188.0 | 2025-03-18 | |
Enamine | EN300-336667-10.0g |
2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |
2059966-64-0 | 95.0% | 10.0g |
$6082.0 | 2025-03-18 |
2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acidに関する追加情報
2-Cyclopropyl-5H,6H,7H,8H-Imidazo[1,2-a]Pyridine-3-Carboxylic Acid: A Comprehensive Overview
2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a fascinating compound with the CAS number No. 2059966-64-0. This molecule belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural features and potential applications in various fields of chemistry and pharmacology. The compound's structure is characterized by a fused imidazole and pyridine ring system, with a cyclopropyl group attached at the 2-position and a carboxylic acid group at the 3-position. These structural elements contribute to its intriguing chemical properties and biological activities.
The synthesis of 2-cyclopropyl-imidazo[1,2-a]pyridine derivatives has been an area of significant research interest. Recent studies have focused on optimizing synthetic routes to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high product quality. This approach not only enhances efficiency but also aligns with the growing demand for sustainable chemical processes in the pharmaceutical industry.
One of the most promising aspects of imidazo[1,2-a]pyridine derivatives is their potential as pharmacophores in drug design. The compound's ability to act as a ligand for various biological targets has been extensively studied. For example, recent findings suggest that 2-cyclopropyl-imidazo[1,2-a]pyridine derivatives may exhibit inhibitory activity against certain kinases, making them valuable leads in oncology research. Additionally, their ability to modulate ion channels has opened new avenues for exploring their role in treating neurological disorders.
The carboxylic acid group in this compound plays a crucial role in its chemical reactivity and biological interactions. It can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to target proteins. Furthermore, the cyclopropyl group introduces steric effects that can influence the compound's pharmacokinetic properties, such as absorption and distribution. Recent computational studies have highlighted the importance of these structural features in determining the compound's bioavailability and efficacy.
From an analytical standpoint, the characterization of CAS No. 2059966-64-0 has benefited from advancements in spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These techniques are essential for ensuring the reliability of experimental data in both academic and industrial settings.
In terms of applications, imidazo[1,2-a]pyridine derivatives are being explored for their potential in materials science as well. Their unique electronic properties make them candidates for use in organic electronics and optoelectronic devices. Recent research has demonstrated their ability to act as semiconductors in thin-film transistor (TFT) applications, showcasing their versatility beyond traditional pharmaceutical uses.
The development of cyclopropyl-containing heterocycles continues to be a vibrant area of research due to their diverse biological activities and synthetic versatility. The integration of computational chemistry with experimental approaches has further enhanced our understanding of their molecular interactions and therapeutic potential. As research progresses, it is anticipated that compounds like CAS No. 2059966-64-0 will play an increasingly important role in advancing both medicinal chemistry and materials science.
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